molecular formula C6H4ClF2NO2S B2852276 4-Chloro-2,6-difluorobenzenesulfonamide CAS No. 1208078-00-5

4-Chloro-2,6-difluorobenzenesulfonamide

Cat. No.: B2852276
CAS No.: 1208078-00-5
M. Wt: 227.61
InChI Key: DLTFFZDYJWWDOM-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C6H4ClF2NO2S, and it has a molecular weight of 227.62 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-difluorobenzenesulfonamide can be synthesized through the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide . The reaction typically involves the use of solvents such as N-methylpyrrolidone and bases like potassium tert-butoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including substitution and complex formation. For instance, it can react with aniline derivatives in the presence of bases like potassium tert-butoxide .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with aniline derivatives can yield substituted benzenesulfonamides .

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, it inhibits their activity, which can affect various physiological processes . This inhibition is crucial for its potential therapeutic applications, particularly in conditions where carbonic anhydrase activity needs to be modulated.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,6-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzenesulfonamides .

Properties

IUPAC Name

4-chloro-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTFFZDYJWWDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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